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Compound of Interest

Compound Name: Sofosbuvir impurity F

Cat. No.: B8068907

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and
properties of Sofosbuvir Impurity F, a known related substance of the direct-acting antiviral
agent Sofosbuvir. This document is intended to serve as a valuable resource for researchers,
scientists, and drug development professionals involved in the quality control, synthesis, and
analysis of Sofosbuvir.

Chemical Identity and Structure

Sofosbuvir Impurity F is chemically identified as Sofosbuvir 3',5'-Bis-(S)-phosphate. Itis a
diastereomer of Sofosbuvir, meaning it shares the same molecular formula and connectivity of
atoms but differs in the three-dimensional arrangement at one or more stereocenters.

Table 1: Chemical Identifiers of Sofosbuvir Impurity F
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Identifier Value

Chemical Name Sofosbuvir 3',5'-Bis-(S)-phosphate
CAS Number 1337482-17-3

Molecular Formula Cs4Ha5FN4O13P2

Molecular Weight 798.69 g/mol
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The structural relationship between Sofosbuvir and Impurity F lies in the stereochemistry of the
phosphorus atom in the phosphoramidate moiety.
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Caption: Logical relationship between Sofosbuvir and Impurity F.

Physicochemical and Spectroscopic Data
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While specific experimental spectroscopic data for Sofosbuvir Impurity F is not widely
available in the public domain, the following table summarizes the expected and reported data
based on its known structure and information from commercial suppliers of analytical
standards.

Table 2: Physicochemical and Expected Spectroscopic Data of Sofosbuvir Impurity F

Property | Technique Data
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol

Spectral data would be complex, showing
characteristic signals for the nucleoside, amino

acid, and phenyl moieties. Key differences

1H NMR , ,
compared to Sofosbuvir would be observed in
the chemical shifts of protons adjacent to the
chiral phosphorus center.

Expected to show all 34 carbon signals
corresponding to the structure. Subtle shifts in
3C NMR

carbons near the phosphorus atom would

differentiate it from Sofosbuuvir.

A distinct signal for the phosphorus atom, with a
1P NMR chemical shift different from that of the Sp-

diastereomer (Sofosbuvir), would be expected.

Expected [M+H]* ion at m/z 799.25,
Mass Spectrometry (MS) corresponding to the molecular formula
C34HasFN4O13P2.

Experimental Protocols

Detailed experimental protocols for the specific synthesis or isolation of Sofosbuvir Impurity F
are not readily found in peer-reviewed literature. However, based on the general synthesis of
Sofosbuvir and its diastereomers, the following outlines a plausible synthetic approach and a
representative analytical method for its identification.
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General Synthetic Pathway for Sofosbuvir
Diastereomers

The synthesis of Sofosbuvir involves the coupling of a protected nucleoside with a
phosphoramidate reagent. This reaction typically produces a mixture of diastereomers at the
phosphorus center, which are then separated.

Diastereomeric Mixture

Coupling Reaction i
(Sofosbuvir and Impurity F)

(e.g., with Grignard reagent)

Chromatographic
Separation (e.g., SFC or HPLC)

Click to download full resolution via product page
Caption: General synthetic workflow for Sofosbuvir and its diastereomers.
Methodology:

e Phosphoramidate Reagent Synthesis: The chiral phosphoramidate reagent is synthesized by
reacting phenyl dichlorophosphate with L-alanine isopropyl ester, followed by reaction with a
suitable leaving group, such as p-nitrophenol.

o Coupling Reaction: The protected 2'-deoxy-2'-fluoro-2'-C-methyluridine is reacted with the
phosphoramidate reagent in the presence of a suitable coupling agent, often a Grignard
reagent like tert-butylmagnesium chloride, in an aprotic solvent at low temperatures.

o Diastereomer Separation: The resulting diastereomeric mixture of Sofosbuvir and Impurity F
is then separated using chiral chromatography, such as Supercritical Fluid Chromatography
(SFC) or High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Representative Analytical Method: High-Performance
Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the separation and quantification of Sofosbuvir
from its impurities, including Impurity F. While a specific validated method for Impurity F is not
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publicly detailed, the following protocol is representative of methods used for Sofosbuvir and its

related substances.

Table 3: Representative HPLC Method Parameters

Parameter Condition
C18 reverse-phase column (e.g., 250 mm x 4.6
Column
mm, 5 um)
A gradient or isocratic mixture of an aqueous
] buffer (e.g., phosphate buffer or formic acid in
Mobile Phase ) o
water) and an organic solvent (e.g., acetonitrile
or methanol).
Flow Rate Typically 1.0 mL/min.
Detection UV detection at approximately 260 nm.

Column Temperature

Ambient or controlled (e.g., 30 °C).

Injection Volume 10-20 pL.
Experimental Workflow for HPLC Analysis:
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Caption: Experimental workflow for the HPLC analysis of Sofosbuvir and its impurities.

Conclusion

Sofosbuvir Impurity F, or Sofosbuvir 3',5'-Bis-(S)-phosphate, is a critical process-related
impurity in the synthesis of Sofosbuvir. Its control and monitoring are essential for ensuring the
quality, safety, and efficacy of the final drug product. This guide provides a foundational
understanding of its chemical structure and properties. For definitive identification and
guantification, it is recommended to use a well-characterized reference standard of Sofosbuvir
Impurity F in conjunction with a validated, high-resolution analytical method. Further research
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and publication of detailed spectroscopic and synthetic data would be highly beneficial to the
scientific community.

 To cite this document: BenchChem. [Unveiling the Structure of Sofosbuvir Impurity F: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8068907#what-is-the-chemical-structure-of-
sofosbuvir-impurity-f]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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